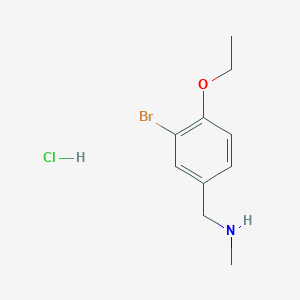

![molecular formula C22H23N3O2 B4627564 1-{[2-(tetrahydro-2-furanyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4627564.png)

1-{[2-(tetrahydro-2-furanyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline

Overview

Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds like tetrahydroquinoline derivatives involves multi-step reactions, including cyclocondensation, redox condensation, and catalyzed reactions. For instance, the synthesis of similar benzimidazole and tetrahydroisoquinoline derivatives was achieved through reactions involving isoquinoline or quinoline derivatives with dialkyl acetylenedicarboxylates in the presence of 2-aminobenzothiazole, yielding excellent yields and demonstrating the versatility of these synthetic routes (Arab-Salmanabadi, Dorvar, & Notash, 2015). Additionally, innovative synthetic approaches, such as the oxone-mediated reaction for the preparation of benzimidazoles and dihydroquinazolinones, highlight the development of milder and more efficient methods for constructing these complex molecules (Sriramoju, Kurva, & Madabhushi, 2018).

Molecular Structure Analysis

Molecular structure analysis of these compounds often employs techniques like X-ray diffraction analysis and spectroscopy, revealing detailed insights into their geometric and electronic structures. For instance, studies on similar compounds have detailed the crystalline structures and confirmed the configurations of synthesized molecules, providing essential data for understanding their molecular frameworks and potential intermolecular interactions (Okmanov, Tukhtaev, Saidov, & Tashkhodjaev, 2019).

Chemical Reactions and Properties

The chemical reactions involving tetrahydroquinoline and benzimidazole derivatives are diverse, including redox reactions, Michael additions, and ring-closure reactions, which are pivotal for synthesizing various biologically active compounds. For example, the redox condensation of o-halonitrobenzene with tetrahydroisoquinoline underlines the complexity of reactions these compounds can undergo, involving multiple roles such as building blocks and double hydride donors (Nguyen, Ermolenko, & Al‐Mourabit, 2016).

Physical Properties Analysis

Physical properties, such as solubility, melting points, and crystal structure, are critical for the practical application and handling of these compounds. The detailed crystallographic analysis provides insights into the solid-state properties, helping predict solubility and stability.

Chemical Properties Analysis

Chemical properties, including reactivity towards various functional groups, stability under different conditions, and the ability to participate in further chemical transformations, are essential for the application of these compounds in synthetic chemistry and pharmaceutical research. Studies often focus on exploring these aspects to understand how these compounds can be modified or utilized in the development of new therapeutic agents.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing complex molecules like benzimidazo[2,1-a]isoquinolines and related systems through various synthetic routes, demonstrating the versatility of these compounds in organic synthesis. For example, studies have shown the conversion of methyl and cyano groups in tetracycles into amide, aldehyde, and acid functions, alongside electrophilic nitration studies (Deady, Loria, & Rodemann, 1998). Additionally, the catalytic activities of complexes derived from these compounds towards olefin epoxidation have been investigated, highlighting their potential utility in catalysis (Wong et al., 2010).

Biological Applications

Beyond synthesis, some studies have explored the biological applications of related compounds. For instance, derivatives based on 8-hydroxyquinoline have been synthesized and characterized for their corrosion inhibition behavior, indicating potential applications in materials science and engineering (Rbaa et al., 2020). Such research underscores the multifaceted nature of these compounds, bridging the gap between organic chemistry and applied sciences.

Anticancer and Antimicrobial Potential

The potential anticancer and antimicrobial activities of isoxazoles and quinoxalines derived from these structures have also been investigated, suggesting their relevance in the development of new therapeutic agents (Vekariya, Khunt, & Parikh, 2003). These studies highlight the ongoing interest in exploiting the unique properties of these molecules for pharmaceutical development.

Environmental and Material Science Applications

Furthermore, the corrosion protection of carbon steel by newly synthesized derivatives in acidic media has been examined, providing insights into the application of these compounds in corrosion inhibition and materials protection (Faydy et al., 2019). This research not only demonstrates the chemical utility of these compounds but also their potential impact on industrial applications.

properties

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[2-(oxolan-2-yl)benzimidazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c26-21(24-13-5-8-16-7-1-3-10-18(16)24)15-25-19-11-4-2-9-17(19)23-22(25)20-12-6-14-27-20/h1-4,7,9-11,20H,5-6,8,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEYHPIAHVQTLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NC3=CC=CC=C3N2CC(=O)N4CCCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[2-(oxolan-2-yl)benzimidazol-1-yl]ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4627493.png)

![1-[1-(2-methoxyethyl)-3-piperidinyl]-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4627498.png)

![1-ethyl-N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4627509.png)

![6-chloro-N-(2-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4627517.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4627524.png)

![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B4627527.png)

![8,9-dimethyl-2-(2-pyridinyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627539.png)

![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B4627543.png)

![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4627548.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4627567.png)

![N-allyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4627569.png)